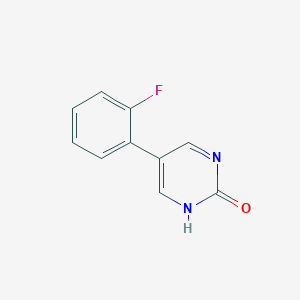

5-(2-Fluorophenyl)pyrimidin-2-ol

CAS No.: 1111103-52-6

Cat. No.: VC15752686

Molecular Formula: C10H7FN2O

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111103-52-6 |

|---|---|

| Molecular Formula | C10H7FN2O |

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | 5-(2-fluorophenyl)-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14) |

| Standard InChI Key | QXYJCGQWIVNTEP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CNC(=O)N=C2)F |

Introduction

5-(2-Fluorophenyl)pyrimidin-2-ol is an organic compound belonging to the class of phenylpyrimidines. It features a pyrimidine ring substituted with a 2-fluorophenyl group at the 5-position and a hydroxyl group at the 2-position. This unique structure contributes to its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Synthesis and Chemical Reactions

The synthesis of 5-(2-Fluorophenyl)pyrimidin-2-ol typically involves multi-step organic reactions. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Biological Activity and Potential Applications

Research indicates that 5-(2-Fluorophenyl)pyrimidin-2-ol exhibits potential biological activities, including enzyme inhibition and receptor modulation. Its ability to interact with specific molecular targets may lead to alterations in cellular pathways, making it a candidate for therapeutic applications, particularly in oncology and inflammation-related disorders.

| Application Area | Potential Use |

|---|---|

| Oncology | Enzyme Inhibitor |

| Inflammation Disorders | Receptor Modulator |

Interaction Studies and Mechanism of Action

Interaction studies of 5-(2-Fluorophenyl)pyrimidin-2-ol focus on its binding affinity to specific enzymes or receptors. Techniques such as molecular docking simulations and biochemical assays are employed to elucidate its mechanism of action. Understanding these interactions is essential for assessing its therapeutic potential and optimizing its efficacy.

Comparison with Similar Compounds

The uniqueness of 5-(2-Fluorophenyl)pyrimidin-2-ol lies in the specific positioning of the fluorine atom on the phenyl ring and the presence of the hydroxyl group at the pyrimidine's 2-position. These features significantly influence its chemical reactivity and biological activity compared to other similar compounds, allowing for unique interactions with biological targets and potentially leading to different pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume